molecular formula C35H32N2O2 B11580587 (3E)-3-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-1-phenyl-1,3-dihydro-2H-indol-2-one

(3E)-3-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11580587
M. Wt: 512.6 g/mol
InChI Key: MOUVTNGKNDZKHY-DFKUXCBWSA-N
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Description

(3E)-3-[(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound characterized by its unique structure, which includes an indole core, a phenyl group, and a methylene bridge. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Phenoxyethyl Group: This step involves the reaction of the indole derivative with 2-(5-METHYL-2-(PROPAN-2-YL)PHENOXY)ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Methylene Bridge: The final step involves the condensation of the indole derivative with benzaldehyde under basic conditions to form the methylene bridge.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: The phenyl and indole rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(3E)-3-[(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3E)-3-[(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to nuclear receptors or enzymes, leading to modulation of gene expression or inhibition of enzymatic activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    5-Methoxyindole-3-acetic acid: A derivative with potential plant growth regulatory effects.

    2-Phenylindole: Studied for its antimicrobial and anticancer activities.

Uniqueness

(3E)-3-[(1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)METHYLIDENE]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an indole core, phenyl group, and methylene bridge sets it apart from other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C35H32N2O2

Molecular Weight

512.6 g/mol

IUPAC Name

(3E)-3-[[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-1-phenylindol-2-one

InChI

InChI=1S/C35H32N2O2/c1-24(2)28-18-17-25(3)21-34(28)39-20-19-36-23-26(29-13-7-9-15-32(29)36)22-31-30-14-8-10-16-33(30)37(35(31)38)27-11-5-4-6-12-27/h4-18,21-24H,19-20H2,1-3H3/b31-22+

InChI Key

MOUVTNGKNDZKHY-DFKUXCBWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C5=CC=CC=C5N(C4=O)C6=CC=CC=C6

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C=C4C5=CC=CC=C5N(C4=O)C6=CC=CC=C6

Origin of Product

United States

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